tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Overview
Description
The compound “tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the tert-butyl group could potentially be involved in reactions with strong bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylate group could make it polar and potentially soluble in water .Scientific Research Applications
Cancer Research: TRK Inhibitors
Tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide: and its derivatives have been studied for their potential as tropomyosin receptor kinase (TRK) inhibitors . TRKs are critical for the proliferation and differentiation of cells, and their continuous activation can lead to cancer. By inhibiting TRKs, these compounds could offer a pathway to treat various cancers, including colorectal cancer and non-small cell lung cancer.
Neurological Disorders: Neurotrophic Factors
The compound’s framework is suitable for modification to target neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) . These factors are essential for the survival and maintenance of neurons, and thus, derivatives of this compound could be significant in treating neurological disorders.
Drug Design: Kinase Inhibitors
Pyrazolo[3,4-b]pyridine, a related structure, is commonly used in the synthesis of kinase inhibitors . The pyrazolo portion can act as a hydrogen bond center, which is crucial for the inhibition of kinases. This suggests that tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide could be a starting point for designing new kinase inhibitors.
Pharmacokinetics: Plasma Stability
Compounds with the tert-butyl hexahydrothieno[3,4-b]pyrazine scaffold have shown good plasma stability . This property is essential for the development of pharmaceuticals, as it ensures that the drug remains effective as it circulates within the body.
Enzyme Inhibition: Cytochrome P450 Isoforms
Derivatives of this compound have been evaluated for their inhibitory activity on cytochrome P450 isoforms . This is significant because the cytochrome P450 enzymes are involved in the metabolism of drugs, and inhibiting specific isoforms can be beneficial for controlling drug metabolism and reducing side effects.
Synthetic Chemistry: Diverse Substitution Patterns
The compound’s structure allows for a variety of substitution patterns, which can be exploited to synthesize a wide range of derivatives with different biological activities . This versatility makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-5-4-12-8-6-18(15,16)7-9(8)13/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZDDZXSEPRNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CS(=O)(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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